

# 3-Chloro-4-fluorobenzenesulfonyl chloride structure and IUPAC name

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## Compound of Interest

Compound Name: *3-Chloro-4-fluorobenzenesulfonyl  
chloride*

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An In-depth Technical Guide to **3-Chloro-4-fluorobenzenesulfonyl chloride**

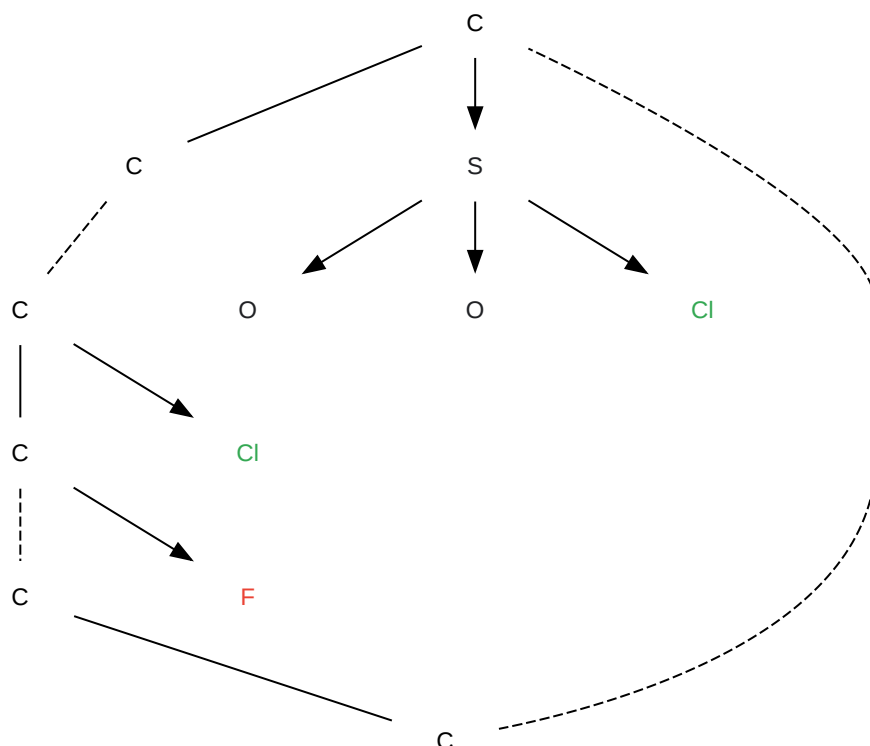
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-4-fluorobenzenesulfonyl chloride**, a key reagent and building block in medicinal chemistry and organic synthesis. This document outlines its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

## Chemical Structure and IUPAC Name

**3-Chloro-4-fluorobenzenesulfonyl chloride** is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a chloro group, a fluoro group, and a sulfonyl chloride functional group.

IUPAC Name: 3-chloro-4-fluorobenzene-1-sulfonyl chloride.<sup>[1]</sup>



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Figure 1: Chemical structure of **3-Chloro-4-fluorobenzenesulfonyl chloride**.

## Physicochemical Properties

The following table summarizes key quantitative data for **3-Chloro-4-fluorobenzenesulfonyl chloride**.

Property	Value	Reference(s)
CAS Number	91170-93-3	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> FO <sub>2</sub> S	[1][2][4]
Molecular Weight	229.06 g/mol	[2][4]
Appearance	Clear yellow to orange liquid	[1][5]
Density	1.610 g/mL at 25 °C	[2][6]
Boiling Point	104-105 °C at 1 mmHg	[2][6]
Refractive Index	n <sub>20/D</sub> 1.552	[2]
Flash Point	110 °C (closed cup)	[2]

## Experimental Protocols: Synthesis

The synthesis of **3-Chloro-4-fluorobenzenesulfonyl chloride** can be achieved via the chlorosulfonation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution introduces the chlorosulfonyl group onto the aromatic ring. The primary directing influence comes from the activating fluoro group and the deactivating chloro group, leading to substitution at the C3 and C5 positions relative to the fluorine atom.

## Plausible Synthesis Route: Chlorosulfonation of 1-Chloro-2-fluorobenzene

This protocol is based on established methods for the chlorosulfonation of aromatic compounds.

Materials:

- 1-Chloro-2-fluorobenzene (1.0 eq)
- Chlorosulfonic acid (4.0 eq)
- Thionyl chloride (optional, to improve yield)

- Crushed ice
- Dichloromethane or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

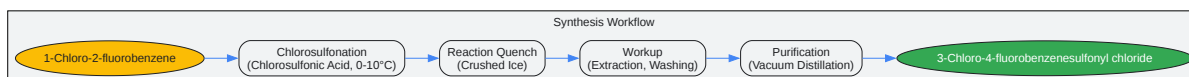
Procedure:

- In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).
- Charge the flask with chlorosulfonic acid (4.0 eq) and cool it to 0-5 °C using an ice bath.
- Add 1-chloro-2-fluorobenzene (1.0 eq) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is deemed complete, cool the mixture again in an ice bath.
- In a separate large beaker, prepare a slurry of crushed ice and water.
- Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring to quench the excess chlorosulfonic acid. This step is highly exothermic and will release HCl gas.
- The product will likely separate as an oil or solid. Extract the aqueous mixture with dichloromethane (3 x volume of the initial aromatic compound).
- Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **3-Chloro-4-fluorobenzenesulfonyl chloride**.

## Logical Workflow and Diagrams

The synthesis of **3-Chloro-4-fluorobenzenesulfonyl chloride** can be visualized as a multi-step process.



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Figure 2: Synthetic workflow for **3-Chloro-4-fluorobenzenesulfonyl chloride**.

## Safety and Handling

**3-Chloro-4-fluorobenzenesulfonyl chloride** is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

- Hazards: Causes severe skin burns and eye damage.[2][5] May be corrosive to metals.[5][7]
- Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

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